molecular formula C29H19ClFN3O3 B2803534 6-chloro-3-(1-(4-fluorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one CAS No. 391230-40-3

6-chloro-3-(1-(4-fluorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

Cat. No. B2803534
M. Wt: 511.94
InChI Key: PTMQKTYUFCADQN-UHFFFAOYSA-N
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Description

6-chloro-3-(1-(4-fluorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C29H19ClFN3O3 and its molecular weight is 511.94. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-3-(1-(4-fluorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-3-(1-(4-fluorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to 6-chloro-3-(1-(4-fluorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one have demonstrated significant antimicrobial activity. For instance, Ansari and Khan (2017) synthesized quinoline-pyrazoline-based coumarinyl thiazole derivatives, finding that certain fluoro-substituted compounds exhibited potent antimicrobial effects against various microorganisms, including Penicillium citrinum (Ansari & Khan, 2017). Similarly, Desai, Rajpara, and Joshi (2012) developed a series of quinoline-based derivatives that showed greater antimicrobial activity than reference drugs, suggesting their potential as new lead molecules in antimicrobial therapy (Desai, Rajpara, & Joshi, 2012).

Antitumor Activity

Compounds with a structural resemblance to the chemical have also been evaluated for antitumor activities. Zhang et al. (2019) designed and synthesized 4-arylaminoquinazoline derivatives with N,N-diethyl(aminoethyl)amino moiety, which showed inhibitory effects against various tumor cells. One particular compound, 4-(3-chloro-4-(3-fluorobenzyloxy)phenylamino)-6-(5-((N,N-diethyl(aminoethyl))aminomethyl)furan-2-yl)quinazoline, exhibited high antiproliferative activities and was able to induce apoptosis and arrest the cell cycle in A549 cells (Zhang et al., 2019).

Potential in Antitubercular Therapy

Another research area is the development of compounds for antitubercular therapy. Kantevari et al. (2011) synthesized hexahydro-2H-pyrano[3,2-c]quinoline analogues that showed significant antitubercular activity against Mycobacterium tuberculosis H37Rv. Some of these compounds were as effective as the standard antitubercular drugs (Kantevari, Yempala, Surineni, Sridhar, Yogeeswari, & Sriram, 2011).

Other Applications

Further research includes the development of new functionalized heterocyclic compounds for various biological activities. For example, Abdelhamid et al. (2019) synthesized a series of novel functionalized 1,3,4-thiadiazoles and 1,3-thiazoles, revealing promising antimicrobial results and comparable activities to reference drugs (Abdelhamid, El Sayed, Zaki, Hussein, Mangoud, & Hosny, 2019).

properties

IUPAC Name

6-chloro-3-[2-(4-fluorobenzoyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H19ClFN3O3/c30-19-10-13-22-21(15-19)26(17-5-2-1-3-6-17)27(28(35)32-22)23-16-24(25-7-4-14-37-25)34(33-23)29(36)18-8-11-20(31)12-9-18/h1-15,24H,16H2,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMQKTYUFCADQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)F)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H19ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-3-(1-(4-fluorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

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